Fmoc-D-hLys(Boc)-OH

Protease Resistance Peptide Stability Stereochemistry

Standard L-lysine building blocks lack the stereochemical and backbone extension needed for metabolic stability or precise bioconjugation. This orthogonally protected (Fmoc/Boc) D-α-homolysine derivative solves two key pain points: - D-configuration ([α]D²⁵ = -18.4°) confers resistance to mammalian proteases, extending peptide half-life in vivo. - Homolysine backbone (+2 methylene units vs. Lys) repositions the ε-amine, reducing steric hindrance for ADC linker attachment and enabling SAR exploration of receptor binding pockets. BenchChem supplies this non-proteinogenic amino acid for Fmoc-SPPS with guaranteed orthogonal deprotection profiles.

Molecular Formula C27H34N2O6
Molecular Weight 482.6 g/mol
Cat. No. B12521178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-hLys(Boc)-OH
Molecular FormulaC27H34N2O6
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m1/s1
InChIKeyCLFMIWUWBOOJLY-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-hLys(Boc)-OH: Key Specifications for SPPS


Fmoc-D-hLys(Boc)-OH (CAS 1434054-86-0) is an orthogonally protected, non-proteinogenic D-α-homolysine derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). The compound features an Fmoc group for Nα-protection and a Boc group safeguarding the ε-amino side chain, enabling sequential, orthogonal deprotection during peptide assembly . With a molecular formula of C₂₇H₃₄N₂O₆ and a molecular weight of 482.57 g/mol , this building block introduces a D-configured homolysine residue bearing a side chain extended by one methylene unit relative to canonical lysine. This structural modification confers distinct backbone flexibility and spatial arrangement of the ε-amino functional group, thereby creating novel opportunities for tuning peptide conformation, stability, and biological function .

Fmoc-D-hLys(Boc)-OH: Why Standard Substitutes Fall Short


In peptide development, generic substitution with standard lysine building blocks cannot recapitulate the unique functional properties conferred by Fmoc-D-hLys(Boc)-OH. First, the D-configuration fundamentally alters protease recognition; unlike L-lysine residues, which are substrates for endogenous proteases, D-amino acids confer substantial resistance to enzymatic degradation due to stereochemical incompatibility with the active sites of mammalian proteases [1]. Second, the homolysine backbone—extended by one methylene unit relative to lysine—alters the spatial positioning and flexibility of the ε-amino side chain. This modification has been demonstrated to influence receptor binding affinity and side-chain reactivity in structure-activity relationship (SAR) studies [2]. Consequently, substituting Fmoc-D-hLys(Boc)-OH with Fmoc-L-Lys(Boc)-OH, Fmoc-D-Lys(Boc)-OH, or even L-homolysine derivatives results in peptides with divergent conformational landscapes, proteolytic stability profiles, and biological activities. Such substitutions are not functionally equivalent and may undermine the intended peptide design or therapeutic performance.

Fmoc-D-hLys(Boc)-OH: Performance Differentiation


Stereochemical Identity and Protease Resistance

Fmoc-D-hLys(Boc)-OH possesses the D-configuration at the α-carbon, directly contrasting with the L-configuration of Fmoc-L-hLys(Boc)-OH. This stereochemical difference is quantifiable via specific optical rotation. Fmoc-D-hLys(Boc)-OH exhibits a specific optical rotation of [α]D²⁵ = -18.4° (c=1, CHCl₃), whereas Fmoc-L-hLys(Boc)-OH (CAS 194718-17-7) exhibits [α]D²⁵ = +18.4° (c=1, CHCl₃) . The D-configuration prevents recognition by endogenous mammalian proteases that selectively cleave L-amino acid substrates. In systematic studies evaluating antimicrobial peptide derivatives, replacement of L-lysine residues with D-lysine resulted in significantly enhanced stability toward trypsin, plasma proteases, and secreted bacterial proteases as quantified by LC-MS analysis of intact peptide concentrations over time [1].

Protease Resistance Peptide Stability Stereochemistry

Backbone Geometry: Homolysine vs. Lysine

Fmoc-D-hLys(Boc)-OH (homolysine) contains a side chain bearing six methylene units between the α-carbon and ε-amino group, compared to four methylene units in Fmoc-D-Lys(Boc)-OH (standard lysine, CAS 92122-45-7). This two-methylene extension alters the spatial positioning of the ε-amino group and increases backbone flexibility at the substitution site. The canonical SMILES representation confirms the presence of a CCCCCC backbone fragment in Fmoc-D-hLys(Boc)-OH compared to CCCC in the lysine analog . In a systematic study evaluating α→β residue replacements, single α-lysine to β³-homolysine substitutions in the villin headpiece subdomain resulted in measurable alterations to protein stability, demonstrating that even one methylene unit insertion can perturb local secondary structure and thermodynamic stability [1].

Backbone Flexibility Side-Chain Length Peptide Conformation

Proteolytic Stability: Dual Configuration & Backbone Effects

Fmoc-D-hLys(Boc)-OH combines two orthogonal stability-enhancing features in a single residue: D-configuration and an extended homolysine backbone. The D-configuration imparts resistance to endogenous proteases that recognize L-amino acid substrates. In a systematic study of antimicrobial peptide derivatives, replacement of all L-lysine and L-arginine residues with their D-counterparts (compound DP06) demonstrated remarkable stability toward trypsin and plasma proteases as measured by LC-MS monitoring of intact peptide concentrations [1]. Independently, β-homolysine residues—bearing a backbone extended by one carbon relative to α-amino acids—exhibit enhanced resistance to proteolytic degradation due to altered backbone geometry that reduces recognition by protease active sites . While direct quantitative data for D-homolysine in a single comparative study is not yet available, the combination of these two well-documented mechanisms in Fmoc-D-hLys(Boc)-OH offers a compelling structural rationale for superior proteolytic resistance relative to L-lysine, D-lysine, or L-homolysine alone.

Metabolic Stability Protease Resistance D-Amino Acids

Receptor Binding: Homolysine Side-Chain Length Advantage

In a systematic SAR study evaluating neurotensin(8-13) analogues containing position 8 α-azido-N-alkylated derivatives of ornithine, lysine, and homolysine, the homolysine-containing peptides demonstrated distinct receptor binding properties. When tested for human neurotensin receptor (hNTR) binding, the affinities in each series followed the order primary > secondary > tertiary > quaternary amine, with the homolysine side-chain length being favored over the shorter ornithine and lysine side chains [1]. This study provides class-level evidence that extending the lysine side chain by methylene units alters the spatial positioning of the ε-amino group, thereby affecting receptor binding pocket interactions. Fmoc-D-hLys(Boc)-OH introduces this side-chain length advantage combined with D-configuration, enabling the design of analogs with both optimized receptor binding geometry and enhanced proteolytic stability.

Receptor Binding Affinity Structure-Activity Relationship GPCR

Orthogonal Protection: Fmoc/Boc vs. Alternatives

Fmoc-D-hLys(Boc)-OH employs the standard orthogonal protection strategy for Fmoc-based SPPS: the Fmoc group is labile to mild basic conditions (20% piperidine in DMF), while the Boc group remains stable under these conditions and is removed only under acidic treatment (TFA) during global deprotection . In contrast, alternative protection strategies such as Boc-L-Lys(Cbz)-OH are used in Boc-based SPPS requiring hazardous HF for final cleavage [1]. The Fmoc/Boc orthogonal pair in Fmoc-D-hLys(Boc)-OH enables sequential, selective deprotection without side-chain interference, facilitating the synthesis of complex peptides containing multiple lysine-like residues with distinct post-synthetic modification requirements. This orthogonal protection scheme is particularly advantageous when multiple amine functionalities require differential deprotection for site-specific conjugation, cyclization, or branching.

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc Chemistry

Fmoc-D-hLys(Boc)-OH: Key Application Scenarios


Protease-Resistant Therapeutic Peptides

Researchers developing therapeutic peptides for chronic indications requiring extended in vivo half-life should prioritize Fmoc-D-hLys(Boc)-OH over L-lysine or L-homolysine alternatives. The D-configuration, as confirmed by specific optical rotation [α]D²⁵ = -18.4°, provides resistance to endogenous proteases that would otherwise rapidly degrade L-amino acid-containing peptides . This building block enables single-residue substitution to impart dual stability benefits—D-configuration plus extended backbone—streamlining SAR optimization for metabolic stability [1].

GPCR-Targeted Peptide SAR Optimization

For projects targeting G protein-coupled receptors where lysine side-chain positioning is critical to binding affinity, Fmoc-D-hLys(Boc)-OH provides a side chain extended by two methylene units relative to standard lysine. As demonstrated in neurotensin receptor studies, homolysine-containing analogs exhibited favorable binding properties compared to lysine and ornithine variants . This side-chain length differential enables systematic exploration of binding pocket geometry that cannot be achieved with standard Fmoc-D-Lys(Boc)-OH.

Site-Specific Bioconjugation & ADC Linker Design

In antibody-drug conjugate (ADC) development and site-specific bioconjugation workflows, the extended ε-amino side chain of homolysine offers distinct spatial advantages for linker-payload attachment. The additional methylene units position the conjugation-competent ε-amine further from the peptide backbone, reducing steric hindrance during conjugation reactions and enabling more flexible linker geometry . The orthogonal Fmoc/Boc protection strategy facilitates selective deprotection of this distal amine for precise, site-specific conjugation while maintaining backbone integrity [1].

Conformationally Constrained Peptide Design

For projects requiring precise control over peptide secondary structure, the extended backbone of Fmoc-D-hLys(Boc)-OH introduces additional conformational degrees of freedom. Studies evaluating α→β residue replacements demonstrate that single-site backbone extension can measurably alter local secondary structure and thermodynamic stability . This property makes Fmoc-D-hLys(Boc)-OH a valuable tool for tuning helix propensity, turn geometry, and overall peptide folding without resorting to multiple substitution strategies.

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